REACTION_CXSMILES
|
CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[F:25][C:26]1[CH:31]=[CH:30][C:29]([C:32]2[O:55][C:35]3=[N:36][C:37]([CH2:49][CH2:50][C:51]([F:54])([F:53])[F:52])=[C:38]([C:40]4[CH:41]=[C:42]([CH:46]=[CH:47][CH:48]=4)[C:43]([OH:45])=O)[CH:39]=[C:34]3[C:33]=2[C:56](=[O:59])[NH:57][CH3:58])=[CH:28][CH:27]=1.C(N(C(C)C)C(C)C)C.Cl.[O:70]1[CH:74]=[N:73][C:72]([C:75]([NH2:78])([CH3:77])[CH3:76])=[N:71]1>CN(C=O)C>[O:70]1[CH:74]=[N:73][C:72]([C:75]([NH:78][C:43]([C:42]2[CH:41]=[C:40]([C:38]3[CH:39]=[C:34]4[C:33]([C:56]([NH:57][CH3:58])=[O:59])=[C:32]([C:29]5[CH:28]=[CH:27][C:26]([F:25])=[CH:31][CH:30]=5)[O:55][C:35]4=[N:36][C:37]=3[CH2:49][CH2:50][C:51]([F:53])([F:52])[F:54])[CH:48]=[CH:47][CH:46]=2)=[O:45])([CH3:77])[CH3:76])=[N:71]1.[F:25][C:26]1[CH:27]=[CH:28][C:29]([C:32]2[O:55][C:35]3=[N:36][C:37]([CH2:49][CH2:50][C:51]([F:53])([F:52])[F:54])=[CH:38][CH:39]=[C:34]3[C:33]=2[C:56]([NH:57][CH3:58])=[O:59])=[CH:30][CH:31]=1 |f:0.1,4.5|
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Name
|
|
Quantity
|
879 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
3-(2-(4-fluorophenyl)-3-(methylcarbamoyl)-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridin-5-yl)benzoic acid
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C1=C(C=2C(=NC(=C(C2)C=2C=C(C(=O)O)C=CC2)CCC(F)(F)F)O1)C(NC)=O
|
Name
|
|
Quantity
|
0.81 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
277 mg
|
Type
|
reactant
|
Smiles
|
Cl.O1N=C(N=C1)C(C)(C)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at rt for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated
|
Type
|
CUSTOM
|
Details
|
purified on silica gel (Biotage, EtOAc/DCM gradient, fraction collection at λ=254 nm)
|
Reaction Time |
1 h |
Name
|
expected product
|
Type
|
product
|
Smiles
|
O1N=C(N=C1)C(C)(C)NC(=O)C=1C=C(C=CC1)C=1C=C2C(=NC1CCC(F)(F)F)OC(=C2C(=O)NC)C2=CC=C(C=C2)F
|
Name
|
2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=C(C=2C(=NC(=CC2)CCC(F)(F)F)O1)C(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.17 mmol | |
AMOUNT: MASS | 711 mg | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 151.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |